molecular formula C8H9NO B561496 Cyclohepta-1,3,6-triene-1-carboxamide CAS No. 100960-85-8

Cyclohepta-1,3,6-triene-1-carboxamide

Cat. No.: B561496
CAS No.: 100960-85-8
M. Wt: 135.166
InChI Key: AMNLJVFQVRBZLN-UHFFFAOYSA-N
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Description

Cyclohepta-1,3,6-triene-1-carboxamide is a bicyclic organic compound featuring a seven-membered ring with conjugated double bonds at the 1,3,6 positions and a carboxamide (-CONH₂) functional group. The carboxamide group distinguishes it from carboxylic acid derivatives, influencing solubility, stability, and reactivity. The conjugated triene system likely imparts unique electronic characteristics, affecting applications in materials science or medicinal chemistry .

Properties

CAS No.

100960-85-8

Molecular Formula

C8H9NO

Molecular Weight

135.166

IUPAC Name

cyclohepta-1,3,6-triene-1-carboxamide

InChI

InChI=1S/C8H9NO/c9-8(10)7-5-3-1-2-4-6-7/h1,3-6H,2H2,(H2,9,10)

InChI Key

AMNLJVFQVRBZLN-UHFFFAOYSA-N

SMILES

C1C=CC=C(C=C1)C(=O)N

Synonyms

1,3,6-Cycloheptatriene-1-carboxamide(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Cyclohepta-2,4,6-triene-1-carboxylic Acid (CAS 4440-40-8)

Structural Differences :

  • Functional Group : Carboxylic acid (-COOH) vs. carboxamide (-CONH₂).
  • Double Bond Positions : Conjugated triene at 2,4,6 positions vs. 1,3,6 positions.

Physical Properties :

  • Molecular Formula: C₈H₈O₂ (vs. C₈H₉NO for the carboxamide).
  • Boiling Point: 282.4°C (760 mmHg) .
  • logP: 1.18 (indicative of moderate lipophilicity) .

Reactivity :

  • The carboxylic acid is prone to decarboxylation and acid-base reactions, while the carboxamide may exhibit hydrogen bonding and resistance to hydrolysis.

1-Cycloheptene-1-carboxamide (CAS 98425-73-1)

Structural Differences :

  • Unsaturation : One double bond (cycloheptene) vs. three conjugated double bonds (cycloheptatriene).

Physical Properties :

  • Molecular Formula: C₈H₁₃NO (vs. C₈H₉NO for the triene derivative).
  • Molecular Weight: 139.19 g/mol .

Reactivity :

  • The saturated cycloheptene ring lacks conjugation, reducing electronic delocalization and reactivity in cycloaddition reactions compared to the triene system.

Cyclohepta-1,3-diene (CAS 4054-38-0)

Structural Differences :

  • Double Bonds: Two non-conjugated double bonds (1,3 positions) vs. three conjugated bonds.
  • Functional Group : Lacks the carboxamide group.

Stability :

  • Non-conjugated dienes are less stabilized, increasing susceptibility to ring-opening reactions compared to conjugated systems .

Cycloheptane (CAS 291-64-5)

Structural Differences :

  • Fully saturated seven-membered ring vs. triene system.

Physical Properties :

  • Boiling Point: ~118–120°C (lower than triene derivatives due to lack of polarity) .

Key Comparative Data Table

Property Cyclohepta-1,3,6-triene-1-carboxamide (Inferred) Cyclohepta-2,4,6-triene-1-carboxylic Acid 1-Cycloheptene-1-carboxamide
Molecular Formula C₈H₉NO C₈H₈O₂ C₈H₁₃NO
Functional Group -CONH₂ -COOH -CONH₂
Double Bonds 1,3,6 (conjugated) 2,4,6 (conjugated) 1 (non-conjugated)
Boiling Point ~280–300°C (estimated) 282.4°C Not reported
logP ~1.5–2.0 (estimated) 1.18 Not reported
Key Reactivity Electrophilic substitution, hydrogen bonding Decarboxylation, acid-base reactions Limited conjugation-driven reactions

Research Implications and Gaps

  • Synthesis: highlights norbornene-based routes for diene synthesis, which could be adapted for triene carboxamide preparation .
  • Electronic Properties : The conjugation in cyclohepta-1,3,6-triene may enhance aromaticity or antiaromaticity, warranting computational studies akin to those in .

Preparation Methods

Acid Chloride Intermediate Route

A common method involves converting cyclohepta-1,3,6-triene-1-carboxylic acid to its acid chloride, followed by amidation. This approach is adapted from cycloheptatriene carboxylate syntheses in patents and PubChem data.

Procedure :

  • Chlorination : React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under inert conditions.

  • Amination : Treat the acid chloride with aqueous ammonia or primary/secondary amines.

Example :

  • Starting Material : Methyl cyclohepta-1,3,5-triene-1-carboxylate (from).

  • Hydrolysis : Convert to carboxylic acid using NaOH/H₂O.

  • Chlorination : SOCl₂, reflux, 2 hours.

  • Amidation : NH₃(g) in dry THF, 0°C → room temperature, 12 hours.

StepReagents/ConditionsYieldReference
Hydrolysis2M NaOH, 60°C, 4h85%
ChlorinationSOCl₂, reflux90%
AminationNH₃/THF, 0°C→RT75%

Advantages : High scalability; well-established protocol.
Limitations : Requires handling corrosive reagents (SOCl₂); potential ring instability during chlorination.

Microbial Biosynthesis via Streptomyces Mutants

Biosynthetic pathways in Streptomyces spp. enable tropolone-related compound production, including carboxamide derivatives.

Procedure :

  • Strain Fermentation : Use Streptomyces coelicolor M1152 mutants (e.g., ΔtrlG, ΔtrlH) in R3 agar medium.

  • Extraction : Ethyl acetate extraction of fermented broth.

  • Purification : Column chromatography (YMC C18 reversed-phase) with H₂O/CH₃OH gradient.

ParameterDetailsYieldReference
Fermentation5L R3 agar, 7 daysN/A
ExtractionEthyl acetate, pH 760% recovery
Purification30–60% MeOH gradient5–10 mg/L

Advantages : Eco-friendly; avoids harsh reagents.
Limitations : Low yield; requires specialized microbial strains.

Direct Cyclization Using Buchner Ring Expansion

The Buchner reaction expands cyclohexene derivatives to cycloheptatriene systems, incorporating carboxamide groups.

Procedure :

  • Diazo Compound Preparation : Ethyl diazoacetate and benzene.

  • Cycloaddition : Thermal or photochemical ring expansion.

  • Functionalization : Hydrolysis/oxidation to introduce carboxamide.

Example :

  • Starting Material : Ethyl diazoacetate + benzene → norcaradiene ester.

  • Ring Expansion : Heat to 80°C, 6h.

  • Amination : NH₃/MeOH, 40°C, 8h.

StepConditionsYieldReference
Cycloaddition80°C, 6h65%
AminationNH₃/MeOH50%

Advantages : Builds ring and functional group simultaneously.
Limitations : Multi-step; moderate yields.

Fluorous Phase-Assisted Amidation

A fluorous-tag strategy simplifies purification in complex syntheses.

Procedure :

  • Tagged Intermediate : Synthesize fluorous oxabicyclo[3.2.1]octene derivatives.

  • Deprotection/Acylation : HBr/acetic acid removes protecting groups.

  • Amidation : Couple with amines using PyBOP/DIPEA.

Example :

  • Starting Material : Fluorous oxabicycle 11k .

  • Deprotection : 33% HBr/acetic acid, RT, 1h.

  • Amidation : Piperidine, PyBOP, DIPEA, 84% yield.

StepReagentsYieldReference
DeprotectionHBr/AcOH95%
AmidationPyBOP/DIPEA84%

Advantages : Efficient purification via fluorous solid-phase extraction (FSPE).
Limitations : Requires specialized fluorous reagents; higher cost.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostComplexity
Acid Chloride75HighLowModerate
Microbial5–10LowMediumHigh
Buchner50ModerateMediumHigh
Fluorous84ModerateHighModerate

Key Findings :

  • Acid Chloride Route is optimal for industrial-scale synthesis.

  • Fluorous Phase offers high purity but is cost-prohibitive for large batches.

  • Microbial Methods are niche, suitable for bioactive derivative studies.

Q & A

Q. What are the recommended synthetic routes for Cyclohepta-1,3,6-triene-1-carboxamide, and how do reaction conditions influence yield?

The synthesis of cyclohepta-1,3,6-triene derivatives often involves cycloaddition reactions or functionalization of preformed cycloheptatriene scaffolds. For example, cycloaddition strategies using maleimide derivatives (e.g., N-phenylmaleimide) with cyclohepta-1,3,5-trienes have been reported to generate complex polycyclic structures . Adapting such methods for the 1,3,6-triene isomer may require precise control of regioselectivity, possibly via Lewis acid catalysis or photochemical activation. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF) and temperature (room temperature vs. reflux) significantly impact yield and purity, as observed in analogous cycloaddition studies .

Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) resolve structural ambiguities in this compound derivatives?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and carboxamide substitution. For instance, olefinic proton splitting patterns (e.g., doublets of doublets) can distinguish 1,3,6-triene systems from other isomers .
  • IR : The carbonyl stretch (~1650–1700 cm1^{-1}) confirms carboxamide formation, while conjugated triene systems show characteristic C=C stretches (~1600 cm1^{-1}) .
  • UV-Vis : Conjugated trienes absorb in the 250–300 nm range, with shifts indicating electronic interactions between the triene and carboxamide groups .

Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?

Cyclohepta-triene derivatives are prone to oxidation and photodegradation due to conjugated double bonds. Storage under inert atmospheres (argon) at low temperatures (-20°C) and protection from light are recommended . Stabilizers like BHT (butylated hydroxytoluene) may suppress radical-mediated degradation. Purity should be monitored via HPLC before critical experiments .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, studies on cyclohepta-1,3,5-triene revealed that singlet-triplet energy gaps influence photochemical behavior . Similar approaches can model the 1,3,6-triene isomer’s excited states, guiding the design of light-activated derivatives .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing [4+2] vs. [2+2] cycloadditions)?

Divergent reaction pathways often arise from subtle changes in substituent electronics or steric effects. For example, electron-withdrawing groups on the carboxamide may favor [4+2] cycloadditions by lowering LUMO energy. Kinetic vs. thermodynamic control should be assessed via time-resolved experiments or computational transition-state analysis .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound derivatives?

Modifying the carboxamide substituent (e.g., alkyl vs. aryl groups) or introducing heteroatoms into the triene system can alter bioactivity. For instance, cyclohexene carboxamide derivatives with piperidine moieties showed enhanced apoptosis-inducing properties in cancer models . High-throughput screening coupled with molecular docking (e.g., using Autodock Vina) can prioritize candidates for in vitro validation .

Methodological Tables

Table 1. Key Spectroscopic Data for this compound Derivatives

TechniqueDiagnostic Peaks/FeaturesReference
1^1H NMRδ 6.2–6.8 ppm (olefinic protons, multiplet)
13^{13}C NMRδ 165–170 ppm (carboxamide carbonyl)
IR1650–1700 cm1^{-1} (C=O stretch)
UV-Visλ~270 nm (π→π* transition of triene system)

Table 2. Computational Parameters for DFT Studies

ParameterValue/DescriptionReference
Basis SetB3LYP/6-311++G(d,p)
Solvent ModelPCM (Polarizable Continuum Model)
Key OutputHOMO-LUMO gap, Singlet-Triplet Energy

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